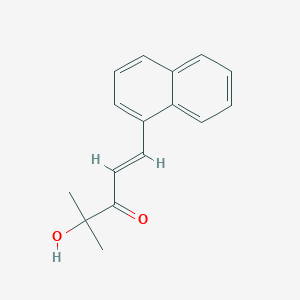

4-hydroxy-4-methyl-1-(1-naphthyl)-1-penten-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of naphthalenol derivatives, closely related to 4-hydroxy-4-methyl-1-(1-naphthyl)-1-penten-3-one, typically involves multi-step processes. For instance, Miesen et al. (2010) described the synthesis of optically pure naphthalenols prepared from 2-phenylbutanenitrile, involving acylation and Wittig reaction steps (Miesen, Dongen, & Meijer, 2010). Fu et al. (2016) also reported a one-pot synthesis method for naphthalene-1,4-dione derivatives, highlighting the efficiency of the process (Fu, Qian, Li, Shen, & Song, 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through methods like single crystal X-ray diffraction. Kaur et al. (2012) provided detailed insights into the molecular and crystal structures of ethyl naphthyl derivatives, which are key for understanding the behavior of 4-hydroxy-4-methyl-1-(1-naphthyl)-1-penten-3-one (Kaur et al., 2012).

Chemical Reactions and Properties

Various studies have explored the chemical reactions of naphthyl-related compounds. Tamao et al. (1996) investigated the nickel-catalyzed reactions of naphthyl-hydrodisilanes, revealing insights into the reaction mechanisms that could be relevant for understanding the chemical behavior of our compound of interest (Tamao, Asahara, & Kawachi, 1996).

Physical Properties Analysis

The physical properties of naphthyl derivatives have been a subject of research, as these properties influence their applicability in various fields. Canetti et al. (2015) investigated the structure and thermal properties of ethylene/naphthyl copolymers, providing valuable information about the physical aspects of similar compounds (Canetti, Leone, Ricci, & Bertini, 2015).

Chemical Properties Analysis

The chemical properties, particularly the reactivity and stability, of naphthyl derivatives have been extensively studied. For example, Berdyshev et al. (2007) examined the antioxidant mechanism of a hydroxy-substituted naphthoquinone, which may offer insights into the reactivity and stability of 4-hydroxy-4-methyl-1-(1-naphthyl)-1-penten-3-one (Berdyshev, Glazunov, & Novikov, 2007).

properties

IUPAC Name |

(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-16(2,18)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11,18H,1-2H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTWRIGLGRQGBU-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C=CC1=CC=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)/C=C/C1=CC=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5625925.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5625926.png)

![N-ethyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5625959.png)

![methyl 4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}benzoate](/img/structure/B5625973.png)

![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N,N-dimethylethanamine](/img/structure/B5625987.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5625992.png)

acetic acid](/img/structure/B5626007.png)

![3-[methyl(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)amino]propane-1,2-diol](/img/structure/B5626014.png)

![(1S*,5R*)-6-[(5-methyl-2-thienyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626017.png)

![8-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5626023.png)

![2,3,6-trimethyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-4-quinolinecarboxamide](/img/structure/B5626027.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B5626032.png)